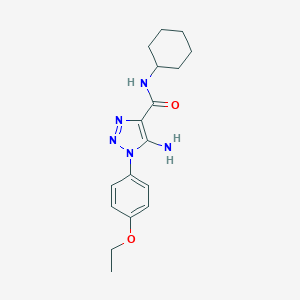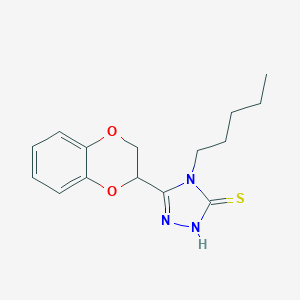![molecular formula C17H23ClN2O3 B256079 (3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone](/img/structure/B256079.png)
(3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The compound also features a benzoyl group substituted with chlorine and methoxy groups, contributing to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds through highly regioselective C-C coupling and spiro scaffold steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
(3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and methoxy groups on the benzoyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoyl derivatives.
科学研究应用
(3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound may be used in the development of new materials and chemical products.
作用机制
The mechanism of action of (3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or modulating their activity. Detailed mechanistic studies are required to fully elucidate the pathways involved.
相似化合物的比较
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spiro[4.5]decane core but differs in its substituents and functional groups.
(3S)-4-(4-Methoxybenzoyl)-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate: Another spirocyclic compound with similar structural features but different substituents.
Uniqueness
(3-chloro-4-methoxyphenyl)(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of both chlorine and methoxy groups on the benzoyl ring make it a valuable compound for various research applications.
属性
分子式 |
C17H23ClN2O3 |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
(3-chloro-4-methoxyphenyl)-(8-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)methanone |
InChI |
InChI=1S/C17H23ClN2O3/c1-3-19-8-6-17(7-9-19)20(10-11-23-17)16(21)13-4-5-15(22-2)14(18)12-13/h4-5,12H,3,6-11H2,1-2H3 |
InChI 键 |
RLMAMZQDDXZPFJ-UHFFFAOYSA-N |
SMILES |
CCN1CCC2(CC1)N(CCO2)C(=O)C3=CC(=C(C=C3)OC)Cl |
规范 SMILES |
CCN1CCC2(CC1)N(CCO2)C(=O)C3=CC(=C(C=C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


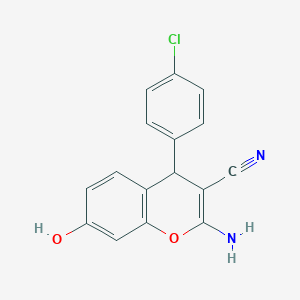
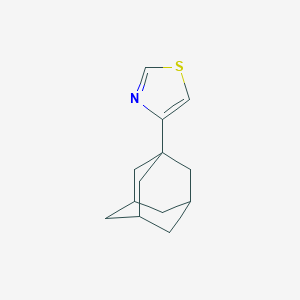
![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
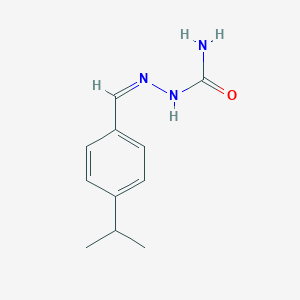
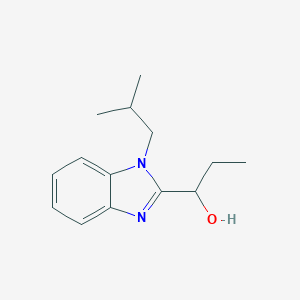
![N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE](/img/structure/B256013.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)
![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)
![N-[4-(ethylsulfonylamino)-3-methylphenyl]ethanesulfonamide](/img/structure/B256028.png)
